1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as FPMPD and is a pyrazine derivative that has been synthesized for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of FPMPD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, FPMPD has been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
FPMPD has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer properties, FPMPD has also been shown to have anti-inflammatory and antioxidant effects. Additionally, studies have suggested that FPMPD may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPMPD in lab experiments is its potential therapeutic applications. Additionally, FPMPD is relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, one limitation of using FPMPD is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the study of FPMPD. One promising area of research is in the development of new cancer therapies. Additionally, FPMPD may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesis Methods
The synthesis of FPMPD involves the condensation of 4-fluorobenzaldehyde and phenacylpyrazine-2,3-dione in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain the pure compound.
Scientific Research Applications
FPMPD has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that FPMPD has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-16-8-6-14(7-9-16)12-21-10-11-22(19(25)18(21)24)13-17(23)15-4-2-1-3-5-15/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPHHCGGGKWPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.